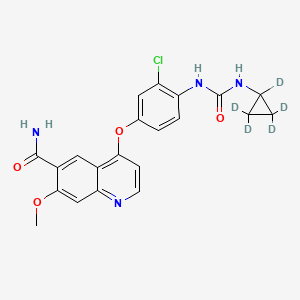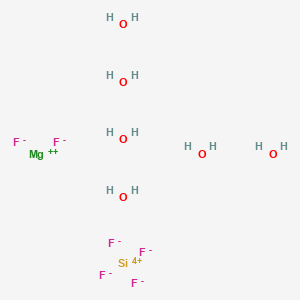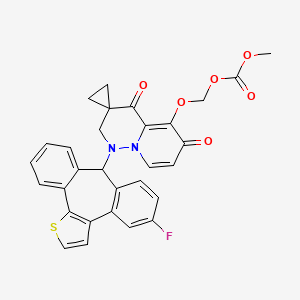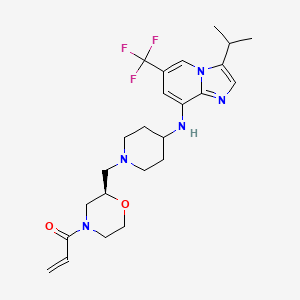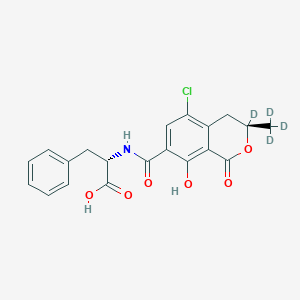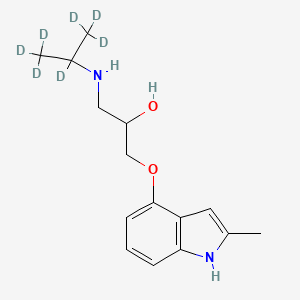
rac Mepindolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Mepindolol-d7: is a deuterium-labeled version of racemic Mepindolol, a non-selective beta-adrenergic receptor antagonist. The compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Mepindolol-d7 involves the incorporation of deuterium atoms into the Mepindolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents or solvents under specific reaction conditions.
Final Product Formation: The deuterated intermediate is then reacted with other reagents to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: rac Mepindolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
科学研究应用
rac Mepindolol-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Employed in receptor binding studies and other biological assays to understand the interaction with beta-adrenergic receptors.
作用机制
rac Mepindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking in studies. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
相似化合物的比较
Mepindolol: The non-deuterated version of rac Mepindolol-d7.
Propranolol: Another non-selective beta-adrenergic receptor antagonist.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in analytical studies, such as improved stability and more accurate quantification. This makes it particularly valuable in pharmacokinetic and drug metabolism research compared to its non-deuterated counterparts.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
269.39 g/mol |
IUPAC 名称 |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D |
InChI 键 |
NXWGWUVGUSFQJC-SVMCCORHSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O |
规范 SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



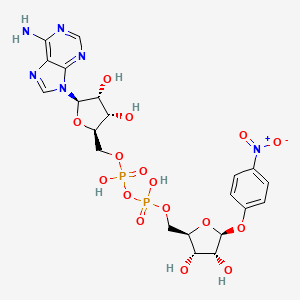
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
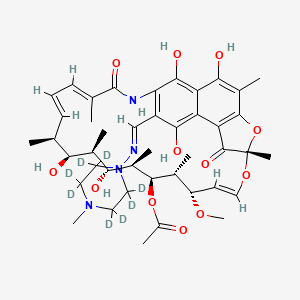

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
